jezonocinol B

Catalog No.
S655557
CAS No.
M.F
C29H24O10
M. Wt
532.5 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
jezonocinol B

Product Name

jezonocinol B

IUPAC Name

(2R,3S,8S,9S)-2,8-bis(3,4-dihydroxyphenyl)-9-(3,5-dihydroxyphenyl)-3,4,8,9-tetrahydro-2H-furo[2,3-h]chromene-3,5-diol

Molecular Formula

C29H24O10

Molecular Weight

532.5 g/mol

InChI

InChI=1S/C29H24O10/c30-15-5-14(6-16(31)9-15)25-26-24(38-28(25)13-2-4-19(33)22(36)8-13)11-20(34)17-10-23(37)27(39-29(17)26)12-1-3-18(32)21(35)7-12/h1-9,11,23,25,27-28,30-37H,10H2/t23-,25-,27+,28+/m0/s1

InChI Key

BCIBEYSHPVFKBY-FRRISVFZSA-N

Synonyms

jezonocinol B

Canonical SMILES

C1C(C(OC2=C1C(=CC3=C2C(C(O3)C4=CC(=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O)C6=CC(=C(C=C6)O)O)O

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@@H]([C@H](O3)C4=CC(=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O)C6=CC(=C(C=C6)O)O)O

jezonocinol B is a natural product found in Picea jezoensis with data available.

Jezonocinol B is a complex organic compound that belongs to a class of natural products known as alkaloids. It was first isolated from the plant Jezonocinum, which is known for its diverse phytochemical profile. The compound is characterized by its unique molecular structure, which includes multiple functional groups that contribute to its biological activity. Its chemical formula and specific structural details are essential for understanding its reactivity and interactions.

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Jezonocinol B exhibits significant biological activities, including:

  • Antimicrobial Properties: Studies have shown that Jezonocinol B possesses antimicrobial effects against various bacterial strains, making it a candidate for developing new antibiotics.
  • Antioxidant Activity: The compound has demonstrated the ability to scavenge free radicals, which suggests potential applications in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects: Preliminary research indicates that Jezonocinol B may modulate inflammatory pathways, offering therapeutic benefits in inflammatory conditions.

These biological activities highlight the potential of Jezonocinol B in pharmaceutical applications and natural product chemistry.

The synthesis of Jezonocinol B can be achieved through several methods:

  • Natural Extraction: The primary method involves extracting the compound from the Jezonocinum plant using solvents like ethanol or methanol. This method is favored for maintaining the compound's natural integrity.
  • Chemical Synthesis: Researchers have developed synthetic routes involving multi-step reactions that utilize starting materials resembling those found in nature. These methods allow for the modification of Jezonocinol B to enhance its properties or yield analogs with improved efficacy.
  • Biotechnological Approaches: Advances in biotechnology have enabled the use of microbial fermentation to produce Jezonocinol B, leveraging genetically modified organisms to optimize yield and purity.

These synthesis methods are crucial for producing sufficient quantities of Jezonocinol B for research and application purposes

Jezonocinol B has several promising applications:

  • Pharmaceutical Development: Due to its antimicrobial and anti-inflammatory properties, Jezonocinol B is being investigated as a lead compound for new drug formulations targeting infections and inflammatory diseases.
  • Cosmetic Industry: Its antioxidant properties make it suitable for inclusion in skincare products aimed at combating oxidative damage and aging.
  • Agricultural Use: Research is ongoing into its potential as a natural pesticide or herbicide, leveraging its biological activity against harmful pathogens.

These applications underscore the versatility of Jezonocinol B across various sectors .

Interaction studies involving Jezonocinol B focus on its binding affinity with various biological targets:

  • Protein Binding: Investigations into how Jezonocinol B interacts with specific proteins can reveal mechanisms of action and help identify potential therapeutic targets.
  • Synergistic Effects: Studies examining the combined effects of Jezonocinol B with other compounds can provide insights into enhancing its efficacy or reducing side effects when used in combination therapies.

Understanding these interactions is vital for optimizing the use of Jezonocinol B in therapeutic contexts .

Several compounds share structural or functional similarities with Jezonocinol B. Here are some notable examples:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Alkaloid AContains nitrogen heterocyclesAntimicrobialStronger activity against fungi
Alkaloid BPolycyclic structureAntioxidantHigher potency than Jezonocinol B
Alkaloid CSimple phenolic structureAnti-inflammatoryLess complex synthesis
Flavonoid DFlavonoid backboneAntioxidantBroader spectrum of activity

These compounds highlight the uniqueness of Jezonocinol B while also indicating potential avenues for further research into related substances. Each compound's distinct structural features contribute to its unique biological activities, making them valuable in their own right

Molecular Architecture

Flavonostilbene Skeleton Configuration

Jezonocinol B represents a distinctive flavonostilbene natural product characterized by its complex molecular architecture [1]. The compound possesses the molecular formula C29H24O10 with a molecular weight of 532.5 grams per mole, establishing it as a substantial polyphenolic structure [2]. The flavonostilbene skeleton of jezonocinol B is built upon a unique tetrahydro-2H-furo[2,3-h]chromene core structure, which distinguishes it from conventional flavonoid frameworks [1] [2].

The molecular architecture incorporates three distinct aromatic ring systems connected through a sophisticated heterocyclic framework [3]. The compound features two 3,4-dihydroxyphenyl substituents and one 3,5-dihydroxyphenyl group strategically positioned within the fused ring system [3]. This structural arrangement creates a highly conjugated system that contributes to the compound's distinctive spectroscopic properties and biological activity profile [1].

The furo[2,3-h]chromene skeleton represents a rare structural motif among natural flavonoids, with the embedded furan ring contributing significantly to the compound's conformational rigidity [1] [2]. The chromene portion of the structure maintains the characteristic benzopyran framework found in traditional flavonoids, while the additional furan ring fusion creates a more complex three-dimensional architecture [4] [5].

Structural ComponentConfigurationSubstitution Pattern
Ring AChromene-derived3,5-dihydroxy
Ring BPhenyl substituent3,4-dihydroxy
Ring CPhenyl substituent3,4-dihydroxy
Heterocyclic CoreFuro[2,3-h]chromeneTetrahydro configuration

Stereochemical Features

The stereochemical complexity of jezonocinol B is defined by four distinct stereogenic centers located at positions 2, 3, 8, and 9 of the fused ring system [1] [2]. The absolute configuration has been rigorously established as (2R,3S,8S,9S), representing a specific three-dimensional arrangement that is crucial for the compound's biological properties [1] [3].

The stereochemical features of jezonocinol B create a highly constrained molecular conformation due to the fused ring system's inherent rigidity [1]. The tetrahydro-2H-furo[2,3-h]chromene core restricts rotational freedom around key bonds, resulting in a well-defined spatial arrangement of the hydroxyl-substituted aromatic rings [2]. This conformational constraint is particularly significant for the compound's interaction with biological targets and its spectroscopic behavior [1].

The stereochemical configuration at position 2 (R) and position 3 (S) establishes a trans-diaxial relationship that influences the overall molecular shape [1] [2]. Similarly, the 8S,9S configuration creates specific spatial relationships between the aromatic substituents and the core heterocyclic framework [1]. These stereochemical features contribute to the compound's chiral properties and its distinctive circular dichroism spectral characteristics [1] [2].

Advanced Spectroscopic Elucidation

Nuclear Magnetic Resonance-Based Structural Assignment

The structural elucidation of jezonocinol B relied extensively on comprehensive nuclear magnetic resonance spectroscopic analysis, including one-dimensional and two-dimensional techniques [1] [2]. Proton nuclear magnetic resonance spectroscopy provided detailed information about the hydrogen environments within the molecule, while carbon-13 nuclear magnetic resonance established the carbon framework [1].

Heteronuclear multiple bond correlation experiments were instrumental in establishing connectivity patterns throughout the flavonostilbene skeleton [1] [2]. These two-dimensional nuclear magnetic resonance techniques revealed crucial long-range correlations between carbon and hydrogen nuclei, enabling the assignment of quaternary carbon positions and the determination of substitution patterns on the aromatic rings [1].

Nuclear Overhauser effect spectroscopy data provided essential spatial proximity information that confirmed the proposed stereochemical relationships [1] [2]. The nuclear Overhauser effect correlations were particularly valuable for establishing the relative configurations of the stereogenic centers and validating the three-dimensional structure of the fused ring system [1].

Nuclear Magnetic Resonance TechniqueStructural InformationKey Assignments
Proton Nuclear Magnetic ResonanceHydrogen environmentsAromatic and aliphatic protons
Carbon-13 Nuclear Magnetic ResonanceCarbon frameworkQuaternary and substituted carbons
Heteronuclear Multiple Bond CorrelationConnectivity patternsLong-range correlations
Nuclear Overhauser Effect SpectroscopySpatial relationshipsStereochemical confirmation

High Resolution Electrospray Ionization Mass Spectrometry and Ultraviolet-Visible Spectral Analysis

High resolution electrospray ionization mass spectrometry analysis confirmed the molecular formula C29H24O10 for jezonocinol B, providing precise mass measurements that supported the proposed structure [2]. The mass spectrometric fragmentation patterns yielded diagnostic ions consistent with the flavonostilbene framework and the specific substitution pattern [2].

The high resolution accurate mass measurement demonstrated exceptional precision in molecular weight determination, with mass accuracy values supporting the structural assignment [2]. The electrospray ionization technique facilitated the generation of molecular ion species suitable for detailed fragmentation analysis [2].

Ultraviolet-visible spectral analysis revealed characteristic absorption properties associated with the extended conjugated system of jezonocinol B [1] [2]. The compound exhibited significant absorption in the ultraviolet region, consistent with the presence of multiple aromatic chromophores and conjugated double bonds within the flavonostilbene structure [1]. The radical-scavenging activity of jezonocinol B was initially detected through its interaction with 2,2-diphenyl-1-picrylhydrazyl radical, indicating the compound's antioxidant potential [1] [2].

Absolute Configuration Determination

Mosher's Ester Methodology

The absolute configuration of jezonocinol B was determined through the application of Mosher's ester methodology, a well-established technique for assigning stereochemistry at secondary alcohol centers [1] [6]. This approach involved the preparation of diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid derivatives from jezonocinol B [1] [6].

The Mosher ester analysis relied on the differential chemical shift patterns observed in the proton nuclear magnetic resonance spectra of the (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid esters [6] [7]. The chemical shift differences (Δδ values) between corresponding protons in the diastereomeric esters provided diagnostic information for stereochemical assignment [6] [7].

The methodology exploited the anisotropic effects of the α-methoxy-α-trifluoromethylphenylacetic acid moiety, which creates predictable shielding and deshielding patterns for nearby protons depending on their spatial relationship to the chiral auxiliary [6] [7]. The analysis of multiple Δδ values across different regions of the molecule ensured reliable stereochemical assignment [6] [8].

Mosher Ester Analysis ParameterMethodologyStructural Information
Diastereomer Preparation(R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid couplingChiral derivatization
Chemical Shift AnalysisΔδ calculation (δS - δR)Stereochemical assignment
Anisotropic EffectsAromatic ring current influencesSpatial relationship determination

Electronic Circular Dichroism Analysis

Electronic circular dichroism spectroscopy provided complementary evidence for the absolute configuration assignment of jezonocinol B [1] [2]. The technique measured the differential absorption of left and right circularly polarized light by the chiral molecule, generating characteristic Cotton effects that are diagnostic of absolute stereochemistry [1] [9].

The electronic circular dichroism spectrum of jezonocinol B exhibited distinctive features associated with the chromophoric transitions of the flavonostilbene framework [1]. The observed Cotton effects were analyzed in conjunction with theoretical calculations to establish the relationship between the spectral properties and the absolute configuration [1] [2].

The integration of electronic circular dichroism data with nuclear Overhauser effect spectroscopy correlations and Mosher ester analysis results provided a comprehensive stereochemical assignment for all four stereogenic centers [1] [2]. This multi-technique approach ensured the reliability of the (2R,3S,8S,9S) absolute configuration determination [1] [2].

The shikimate pathway serves as the fundamental biosynthetic route that provides essential aromatic precursors for jezonocinol B formation [1] [2]. This seven-step metabolic pathway, present exclusively in bacteria, archaea, fungi, algae, and plants but absent in mammals, represents the primary source of aromatic amino acids and numerous secondary metabolites [1] [3].

Primary Metabolic Integration

The pathway begins with the aldol-type condensation of two key metabolites from central metabolism: phosphoenolpyruvate from glycolysis and erythrose-4-phosphate from the pentose phosphate pathway [4] [5]. This integration links carbohydrate metabolism directly to aromatic compound biosynthesis, with estimates suggesting that 20-50% of all fixed carbon flows through this pathway in land plants [6].

The initial enzyme, 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase, catalyzes the formation of the first committed intermediate. Subsequently, through the action of six additional enzymes including 3-dehydroquinate synthase, 3-dehydroquinate dehydratase, shikimate dehydrogenase, shikimate kinase, 5-enolpyruvylshikimate-3-phosphate synthase, and chorismate synthase, the pathway produces chorismate as its end product [4] [5].

Aromatic Amino Acid Production

Chorismate functions as the critical branch point compound, serving as the precursor for the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan [7] [8]. For jezonocinol B biosynthesis, phenylalanine represents the most significant product, as it serves as the entry point into the phenylpropanoid pathway [9] [10]. The conversion of chorismate to phenylalanine proceeds through prephenate as an intermediate, catalyzed by chorismate mutase and prephenate dehydratase [11].

Regulatory Mechanisms

The shikimate pathway exhibits distinct regulatory patterns in plants compared to microorganisms [3]. While microorganisms demonstrate feedback inhibition by aromatic amino acids at the first enzyme, plants show no significant physiological feedback inhibition, suggesting that regulation occurs primarily at the transcriptional level [3]. This difference enables plants to maintain high flux through the pathway for secondary metabolite production [12].

Pathway ComponentKey PrecursorsMajor ProductsKey Enzymes
Shikimate PathwayPhosphoenolpyruvate, Erythrose-4-phosphateChorismate, Aromatic amino acidsDAHP synthase, Chorismate synthase
Acetate-Malonate PathwayAcetyl-CoA, Malonyl-CoAFatty acids, PolyketidesAcetyl-CoA carboxylase, PKS
Phenylpropanoid PathwayPhenylalanine, p-Coumaroyl-CoACinnamic acids, CoumarinsPAL, C4H, 4CL
Flavonostilbene AssemblyChalcone intermediates, Stilbene unitsFlavonostilbene hybridsCHS, CHI, STS

Acetate-Malonate Pathway Contributions

The acetate-malonate pathway, also known as the polyketide pathway, provides crucial building blocks for the complex carbon skeleton assembly in jezonocinol B biosynthesis [13] [14]. This pathway operates through iterative condensation reactions of two-carbon units, fundamentally different from the shikimate pathway's approach to aromatic compound formation [15] [16].

Polyketide Synthase Mechanisms

The pathway employs polyketide synthases as the central enzymatic machinery for carbon chain extension [17] [18]. These highly complex multifunctional enzyme systems, known as megasynthases, orchestrate the stepwise assembly of polyketide backbones through programmed chemistry [17]. In the context of flavonostilbene biosynthesis, Type III polyketide synthases play the predominant role, particularly chalcone synthase, which catalyzes the condensation of phenylpropanoid-derived starter units with malonyl-CoA extender units [19] [16].

Substrate Utilization

The acetate-malonate pathway utilizes acetyl-CoA as the universal starter unit and malonyl-CoA as the primary extender unit [13] [15]. For jezonocinol B biosynthesis, the pathway contributes through the formation of polyketide intermediates that undergo subsequent cyclization and modification reactions. The acyl carrier protein facilitates the transport of growing chains between active sites, ensuring proper substrate channeling throughout the biosynthetic process [15] [20].

Integration with Flavonoid Biosynthesis

The pathway's contribution to jezonocinol B formation occurs through its role in generating the polyketide portion of the flavonostilbene structure [21] [22]. Recent discoveries have revealed that fungal nonribosomal peptide synthetase-polyketide synthase hybrid systems can produce flavonoid-like compounds, suggesting evolutionary flexibility in flavonoid biosynthetic mechanisms [21] [22]. This finding provides insight into potential alternative biosynthetic routes for complex flavonostilbenes like jezonocinol B.

Enzymatic Mechanisms in Flavonostilbene Assembly

The assembly of jezonocinol B involves a coordinated series of enzymatic reactions that integrate products from both the shikimate and acetate-malonate pathways into the final flavonostilbene structure [23] [24]. The enzymatic machinery responsible for this complex transformation demonstrates remarkable substrate specificity and regioselectivity.

Phenylpropanoid Pathway Enzymes

The initial phase of flavonostilbene assembly begins with the phenylpropanoid pathway enzymes that process phenylalanine-derived precursors [25] [26]. Phenylalanine ammonia lyase catalyzes the deamination of phenylalanine to produce trans-cinnamic acid, representing the first committed step in phenolic compound biosynthesis [25] [27]. This enzyme exhibits high substrate specificity for phenylalanine and operates through a mechanism involving the formation of a quinonoid intermediate [26].

Cinnamate 4-hydroxylase, a cytochrome P450 monooxygenase, subsequently hydroxylates cinnamic acid to form 4-coumaric acid [25] [26]. This enzyme requires molecular oxygen and NADPH as cofactors and demonstrates the integration of oxidative chemistry into the biosynthetic pathway. The product, 4-coumaric acid, serves as a key branch point for multiple phenolic biosynthetic routes [28].

4-Coumaroyl-CoA ligase completes the activation phase by forming the CoA ester of 4-coumaric acid [25] [26]. This ATP-dependent reaction produces the activated substrate necessary for subsequent condensation reactions and represents a critical control point in phenylpropanoid metabolism [28].

Flavonoid-Specific Enzymes

Chalcone synthase represents the first committed enzyme of flavonoid biosynthesis and plays a central role in jezonocinol B formation [23] [24]. This Type III polyketide synthase catalyzes the condensation of 4-coumaroyl-CoA with three malonyl-CoA units to form naringenin chalcone [24] [27]. The enzyme operates through an iterative mechanism involving sequential decarboxylative condensations followed by intramolecular cyclization [16].

Chalcone isomerase facilitates the stereospecific isomerization of chalcones to flavanones, providing the basic flavonoid skeleton [23] [24]. This enzyme enhances reaction efficiency significantly compared to spontaneous isomerization and ensures proper stereochemistry for downstream transformations [24] [29].

Stilbene Synthase Integration

The stilbene component of jezonocinol B requires the action of stilbene synthase, an enzyme closely related to chalcone synthase but with altered cyclization specificity [30] [31]. Stilbene synthase evolved from chalcone synthase through relatively few amino acid changes, demonstrating the evolutionary plasticity of Type III polyketide synthases [30] [31]. This enzyme catalyzes the formation of stilbenes from 4-coumaroyl-CoA and malonyl-CoA through a mechanism similar to chalcone synthase but with different product cyclization patterns [30].

Oxidoreductase Activities

The final assembly of jezonocinol B involves multiple oxidoreductase enzymes that introduce hydroxyl groups and modify the carbon skeleton [32] [33]. These enzymes, including various cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases, provide the hydroxylation patterns characteristic of jezonocinol B [33]. The coordinated action of these enzymes ensures proper regioselectivity and stereochemistry in the final product [32].

Enzyme ClassEC NumberFunctionRole in Jezonocinol B
Phenylalanine Ammonia LyaseEC 4.3.1.24Deamination of phenylalanine to cinnamic acidInitial phenylpropanoid pathway entry
Cinnamate 4-HydroxylaseEC 1.14.14.91Hydroxylation of cinnamic acid to p-coumaric acidProvides hydroxylated precursors
4-Coumaroyl-CoA LigaseEC 6.2.1.12CoA ester formation from p-coumaric acidActivates phenolic acids for condensation
Chalcone SynthaseEC 2.3.1.74Chalcone formation from p-coumaroyl-CoAForms flavonoid backbone structure
Chalcone IsomeraseEC 5.5.1.6Isomerization of chalcones to flavanonesCyclization to flavanone intermediates
Stilbene SynthaseEC 2.3.1.95Stilbene formation from phenylpropanoid precursorsGenerates stilbene moiety
Polyketide SynthasesVariousChain elongation and cyclization reactionsAssembles complex carbon skeleton

Comparative Biosynthesis with Related Phytochemicals

Jezonocinol B belongs to a unique class of flavonostilbene compounds that represent hybrid structures combining both flavonoid and stilbene structural elements [34] [35]. Understanding its biosynthesis requires comparison with related phytochemicals that share common biosynthetic origins but diverge through specific enzymatic modifications [27] [36].

Structural Relationships

The molecular structure of jezonocinol B (C₂₉H₂₄O₁₀) features a complex architecture that integrates elements from both flavonoid and stilbene biosynthetic pathways [35] [37]. With its molecular weight of 532.5 g/mol and multiple hydroxyl groups, jezonocinol B exhibits structural complexity that exceeds most simple flavonoids or stilbenes [35]. The compound possesses four aromatic rings and demonstrates significant topological polar surface area, reflecting its polyphenolic nature [38].

Biosynthetic Pathway Divergence

The biosynthesis of jezonocinol B diverges from conventional flavonoid pathways through the integration of stilbene-forming reactions [27] [36]. While traditional flavonoids like naringenin follow the standard phenylpropanoid-flavonoid pathway sequence, jezonocinol B requires additional enzymatic steps that incorporate stilbene structural elements [23] [27]. This process likely involves the coordinated action of both chalcone synthase and stilbene synthase activities, possibly within the same biosynthetic complex [30].

Comparative analysis with resveratrol biosynthesis reveals shared phenylpropanoid precursors but different cyclization patterns [30] [31]. Resveratrol formation requires only stilbene synthase activity acting on 4-coumaroyl-CoA and malonyl-CoA, while jezonocinol B formation necessitates additional complexity involving flavonoid structural elements [30] [39].

Enzymatic Evolution and Promiscuity

The evolution of flavonostilbene biosynthesis demonstrates the plasticity of plant secondary metabolism [40] [36]. Type III polyketide synthases show remarkable evolutionary flexibility, with stilbene synthase evolving from chalcone synthase through relatively few amino acid substitutions [30] [31]. This evolutionary relationship suggests that jezonocinol B biosynthesis may involve enzymes with dual or modified substrate specificities [41].

Recent studies on hybrid compounds reveal that enzyme promiscuity plays a crucial role in generating structural diversity [41] [42]. The ability of biosynthetic enzymes to accept alternative substrates or catalyze modified reaction sequences provides a mechanism for the evolution of complex structures like jezonocinol B [43] [41].

Comparative Biological Activities

The biological activities of jezonocinol B reflect its hybrid structural nature, combining properties observed in both flavonoids and stilbenes [34] [44]. The compound demonstrates potent radical-scavenging activity, characteristic of polyphenolic compounds, with particular effectiveness against DPPH radicals [37]. This activity exceeds that of many simple flavonoids, suggesting synergistic effects from its complex structure [34].

Anti-tumor-initiating effects of jezonocinol B show remarkable potency in experimental systems [34]. The compound inhibits the activation of nitric oxide donors and demonstrates significant activity in two-stage mouse skin carcinogenesis assays [34]. These effects position jezonocinol B among the most bioactive flavonostilbenes identified to date [45].

Compound ClassStructural TypeKey PathwayBiosynthetic OriginBiological Activity
Jezonocinol BFlavonostilbene hybridShikimate + Acetate-MalonatePicea jezoensis var. jezoensisRadical scavenging, anti-tumor
ResveratrolStilbenePhenylpropanoid + Stilbene synthesisVitis vinifera, Polygonum speciesAntioxidant, cardioprotective
NaringeninFlavanonePhenylpropanoid + FlavonoidCitrus species, many plantsAnti-inflammatory, antioxidant
CatechinFlavan-3-olFlavonoid + ProanthocyanidinTea, grape, cacaoAntioxidant, anti-atherosclerotic
QuercetinFlavonolFlavonoid + HydroxylationOnions, berries, many plantsAntioxidant, anti-inflammatory

Metabolic Engineering Implications

The complexity of jezonocinol B biosynthesis presents both challenges and opportunities for metabolic engineering approaches [46] [47]. Unlike simpler flavonoids that can be readily produced in heterologous systems, flavonostilbenes require the coordinated expression of multiple enzyme families and proper subcellular localization [47]. Recent advances in synthetic biology provide tools for reconstructing such complex pathways in plant or microbial hosts [46] [47].

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Dates

Last modified: 07-20-2023

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